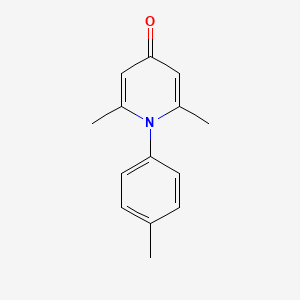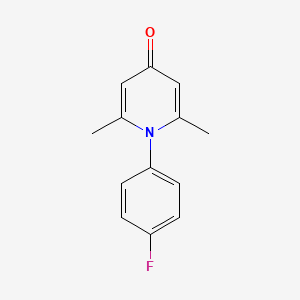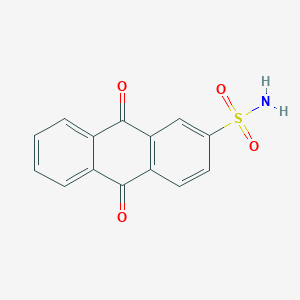
2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one” is a compound that has been synthesized via Hantzsch condensation reaction . It belongs to the class of 1,4-dihydropyridines (1,4-DHPs), which are well known as Ca2+ channel blockers . These compounds have emerged as one of the most important classes of drugs for the treatment of cardiovascular diseases .
Synthesis Analysis
The synthesis of “2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one” involves the Hantzsch condensation reaction of p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine . This reaction is promoted by microwave irradiation (MWI) in the presence of iodine under solvent-free conditions .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one (also known as HMS1659J04 or F3199-0007), focusing on six unique applications:
Cardiovascular Disease Treatment
2,6-Dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one is part of the 1,4-dihydropyridine (DHP) class, which is well-known for its role as calcium channel blockers. These compounds are extensively used in the treatment of cardiovascular diseases, particularly hypertension and angina . The ability of DHPs to inhibit calcium influx into cardiac and smooth muscle cells helps in reducing blood pressure and alleviating chest pain.
Antitumor Activity
Research has shown that certain 1,4-dihydropyridines, including 2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one, exhibit potential antitumor properties. These compounds can reverse multidrug resistance (MDR) in tumor cells, making them valuable in chemotherapy . By inhibiting the efflux of chemotherapeutic agents from cancer cells, they enhance the efficacy of cancer treatments.
Neuroprotective Effects
1,4-Dihydropyridines have been investigated for their neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . These compounds can protect neurons from oxidative stress and excitotoxicity, which are key factors in the progression of these diseases. The neuroprotective properties of 2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one make it a promising candidate for further research in this area.
Antioxidant Activity
The antioxidant properties of 1,4-dihydropyridines have been explored in various studies. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous chronic diseases . The antioxidant activity of 2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one could be beneficial in preventing or mitigating conditions such as cardiovascular diseases, cancer, and neurodegenerative disorders.
Anti-inflammatory Properties
Inflammation is a common underlying factor in many diseases, including arthritis, cardiovascular diseases, and cancer. 1,4-Dihydropyridines have shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing inflammation . The anti-inflammatory properties of 2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one could be harnessed for therapeutic purposes in inflammatory diseases.
Antimicrobial Activity
Some studies have indicated that 1,4-dihydropyridines possess antimicrobial properties against a range of bacterial and fungal pathogens . The ability of 2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one to inhibit microbial growth makes it a potential candidate for the development of new antimicrobial agents, which are crucial in the fight against antibiotic-resistant infections.
作用機序
Target of Action
It’s worth noting that 1,4-dihydropyridines (1,4-dhps), a class of compounds to which this molecule belongs, are well known as ca2+ channel blockers . They have emerged as one of the most important classes of drugs for the treatment of cardiovascular diseases .
Mode of Action
This could involve blocking the influx of calcium ions, thereby affecting muscle contraction and neurotransmitter release .
Biochemical Pathways
Given the potential role of 1,4-dhps as ca2+ channel blockers, this compound could impact pathways involving calcium signaling, muscle contraction, and neurotransmission .
Result of Action
As a potential Ca2+ channel blocker, it could potentially lead to reduced muscle contraction and neurotransmitter release .
特性
IUPAC Name |
2,6-dimethyl-1-(4-methylphenyl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-4-6-13(7-5-10)15-11(2)8-14(16)9-12(15)3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLWEWFKPMCRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=O)C=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-1-(p-tolyl)pyridin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3,4-dimethylphenoxy)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride](/img/structure/B6481874.png)
![10-(4-chlorobenzenesulfonyl)-N-(3-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B6481881.png)

![N-[2-(adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide hydrochloride](/img/structure/B6481887.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B6481907.png)
![methyl 6-[(4-methoxybenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6481919.png)
![methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6481928.png)
![N-cyclohexyl-5-(1-{[(3-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide](/img/structure/B6481934.png)
![methyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6481942.png)
![5-(1-{[(3-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]pentanamide](/img/structure/B6481943.png)



![2-[({imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1H-1,3-benzodiazole hydrobromide](/img/structure/B6481968.png)